![molecular formula C26H17F3N6O4 B412998 N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 306765-98-0](/img/structure/B412998.png)
N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Description
N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C26H17F3N6O4 and its molecular weight is 534.4g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- STL170320 has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). Further studies are needed to understand its specific mechanisms and potential clinical applications .
- The compound’s unique structure suggests potential antiviral properties. Scientists have explored its effects against viral infections, including RNA and DNA viruses. Understanding its interactions with viral proteins and replication processes could lead to novel antiviral therapies .
- STL170320 may have herbicidal and fungicidal properties. Researchers have studied its impact on plant growth and fungal pathogens. Investigating its mode of action and selectivity could contribute to eco-friendly pest management strategies .
- Triazolopyrimidines, such as STL170320 , serve as ligands for transition metal complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry. Understanding their coordination chemistry and reactivity is crucial for designing functional materials .
- Traditional methods for synthesizing triazolopyrimidines often yield mixtures of regioisomers due to the ambident nature of starting aminotriazoles. STL170320 offers an alternative approach. Researchers have employed β-carbonyl-substituted 1H-benzo[f]chromenes as biselectrophilic agents, leading to regioselective products. This strategy enhances synthetic efficiency .
- Dimroth rearrangement allows the conversion of less stable triazolopyrimidines into more stable isomers. For instance, thermodynamically more stable triazolo[1,5-a]pyrimidines can form from triazolo[4,3-a]pyrimidines. Investigating this rearrangement pathway provides insights into compound stability and reactivity .
Anticancer Potential
Antiviral Activity
Herbicidal and Fungicidal Applications
Synthesis of Transition Metal Complexes
Regioselective Synthesis Methods
Dimroth Rearrangement and Thermodynamically Stable Isomers
properties
IUPAC Name |
N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F3N6O4/c1-15-6-5-9-19(10-15)39-20-12-17(11-18(13-20)35(37)38)30-24(36)23-32-25-31-21(16-7-3-2-4-8-16)14-22(26(27,28)29)34(25)33-23/h2-14H,1H3,(H,30,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWJUICXGBHOGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=N3)C5=CC=CC=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F3N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
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